4,4'-Dichloroazoxybenzene
Description
Historical Perspectives on Azoxybenzene (B3421426) Chemistry and Analogues
The investigation of azoxybenzene and its related compounds dates back to the 19th century. thefreedictionary.com Early research focused on the fundamental synthesis and reactivity of these molecules. A pivotal discovery in this field was the Wallach rearrangement, first described by Otto Wallach in 1880. wikipedia.org This reaction involves the conversion of azoxybenzenes to hydroxyazobenzenes in the presence of a strong acid, such as sulfuric acid. wikipedia.orgchemeurope.com
Kinetic studies of the Wallach rearrangement have indicated a complex mechanism. cdnsciencepub.com The reaction rate is dependent on the involvement of two protons, suggesting a dicationic intermediate. chemeurope.comcdnsciencepub.com Isotopic labeling experiments have further illuminated the process, revealing that the oxygen atom in the resulting hydroxyl group originates from the solvent, not from the azoxy group itself. chemeurope.com This points to a symmetrical intermediate in the reaction pathway. chemeurope.com The rearrangement of unsymmetrically substituted azoxybenzenes has also been a subject of study, providing insights into the directing effects of various substituents. cdnsciencepub.comkoreascience.kr
Significance of Dichlorinated Azoxybenzenes in Academic Research
Dichlorinated azoxybenzenes, and specifically 4,4'-dichloroazoxybenzene (B1593958), have garnered attention for their unique chemical properties and potential applications. The presence of chlorine atoms on the phenyl rings influences the compound's electronic properties, reactivity, and stability. ontosight.ai
This particular compound serves as a valuable model for understanding the chemistry of azoxybenzenes and has been explored as an intermediate in the synthesis of other organic molecules. ontosight.aiontosight.ai Research into this compound often involves its synthesis, characterization, and exploration of its reactivity in various chemical transformations. The synthesis can be achieved through methods such as the reduction of 4-chloronitrobenzene. ontosight.ainiscpr.res.in
The structural and electronic modifications brought about by the chlorine substituents make this compound and its isomers subjects of interest in fields like materials science and photochemistry. ontosight.aicdnsciencepub.com For instance, the study of tetra-ortho-chloro azobenzene (B91143) has provided insights into how steric hindrance from chlorine atoms affects the molecule's conformation and photophysical properties. acs.org
Interactive Data Table: Properties of Azoxy Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Azoxybenzene | C₁₂H₁₀N₂O | 198.22 | 36 | Yellow solid wikipedia.org |
| This compound | C₁₂H₈Cl₂N₂O | 267.11 | 155-156 | Not specified |
| 4,4'-Dimethylazoxybenzene | C₁₄H₁₄N₂O | 226.28 | 68.5-70 | Not specified |
| 4,4'-Diheptyloxyazoxybenzene | C₂₆H₃₈N₂O₃ | 426.59 | Not reported | Not specified |
| 4,4'-Dibutoxyazoxybenzene | C₂₀H₂₆N₂O₃ | 342.43 | Not reported | Not specified |
| 4,4'-Dihydroxyazoxybenzene | C₁₂H₁₀N₂O₃ | 230.22 | 224 | Not specified |
Data sourced from various chemical databases and research articles. cdnsciencepub.com
Research Findings on this compound
Detailed investigations into this compound have yielded significant findings regarding its synthesis and structural characteristics.
One notable synthetic route involves the reduction of 4-chloronitrobenzene using a zinc/aluminum chloride reagent, which has been shown to produce this compound in good yields. niscpr.res.in Another method reported is the reduction of the corresponding nitro compound with thallium-ethanol. cdnsciencepub.com
From a structural perspective, the (Z)-isomer of this compound has been characterized, noting its two phenyl rings connected by an azoxy linkage with chlorine atoms at the 4-position of each ring. ontosight.ai The molecular formula is C12H8Cl2N2O. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium | |
|---|---|---|
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InChI |
InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |
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InChI Key |
NMAZIJPSESMWSA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl | |
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Molecular Formula |
C12H8Cl2N2O | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID3073210 | |
| Record name | 4,4'-Dichloroazoxybenzene | |
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Molecular Weight |
267.11 g/mol | |
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Physical Description |
Solid; [MSDSonline] | |
| Record name | 4,4'-Dichloroazoxybenzene | |
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CAS No. |
614-26-6, 21650-66-8, 71297-93-3 | |
| Record name | 4,4'-Dichloroazoxybenzene | |
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| Record name | 4,4'-Dichloroazoxybenzene, (E)- | |
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| Record name | 4,4'-Dichloroazoxybenzene, (Z)- | |
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| Record name | 4,4'-DICHLOROAZOXYBENZENE | |
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| Record name | 4,4'-Dichloroazoxybenzene | |
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| Record name | Diazene, bis(4-chlorophenyl)-, 1-oxide | |
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| Record name | 4,4'-DICHLOROAZOXYBENZENE, (Z)- | |
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| Record name | 4,4'-DICHLOROAZOXYBENZENE, (E)- | |
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| Record name | 4,4'-DICHLOROAZOXYBENZENE | |
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Synthetic Methodologies and Preparative Strategies for 4,4 Dichloroazoxybenzene
Classical Synthetic Routes to Azoxybenzenes and Their Adaptations
The traditional synthesis of azoxyaromatics, including 4,4'-dichloroazoxybenzene (B1593958), has been dominated by the reductive coupling of the corresponding nitro compounds. This approach involves the partial reduction of the nitro group to intermediate oxidation states that subsequently condense to form the characteristic azoxy linkage.
Reductive Coupling of Nitroarenes to Azoxybenzenes
The most common precursor for the synthesis of this compound is 4-chloronitrobenzene. The challenge lies in controlling the reduction process to prevent the formation of further reduced products like azo compounds or anilines. nih.gov The formation of the azoxy bond typically involves the condensation of two key intermediates: a nitrosoarene and a hydroxylamine. nih.govtandfonline.com
A variety of metal-based systems have been developed to mediate the selective reduction of nitroarenes. These methods often employ common reducing agents, with the metal species acting as a catalyst or promoter to control the reaction's outcome.
Borohydride-Based Reductions: Sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄) are frequently used reducing agents. In the presence of bismuth powder, NaBH₄ can selectively reduce aromatic nitro compounds to their corresponding azoxy derivatives in good yields. tandfonline.comtandfonline.com The reaction proceeds by adding NaBH₄ to a methanolic solution of the nitroarene and bismuth powder. tandfonline.com The presence of electron-withdrawing groups, such as the chloro group in 4-chloronitrobenzene, generally leads to higher yields of the azoxybenzene (B3421426) product. tandfonline.comnih.gov For instance, the reduction of 4-chloronitrobenzene using this method yields this compound.
Another approach involves using potassium borohydride in an aqueous solution, which is a more environmentally friendly option. nih.govmdpi.com In this system, Poly(ethylene glycol)-400 (PEG-400) can be employed as a phase-transfer catalyst to facilitate the reaction between the water-soluble borohydride and the organic nitroarene. nih.govmdpi.com
Zinc and Bismuth Catalysis: The use of zinc powder in combination with anhydrous aluminum chloride (AlCl₃) in acetonitrile (B52724) has been shown to effectively convert 4-chloronitrobenzene to this compound with a reported yield of 88%. niscpr.res.in Bismuth-based systems are also effective; aromatic nitro compounds can be selectively reduced by sodium borohydride in the presence of bismuth powder. tandfonline.com This method is noted for inhibiting the over-reduction to amines that can occur with more active catalysts. tandfonline.com
Nanoparticle Catalysis: Modern catalytic science has introduced the use of nanoparticles, which offer high surface area and unique reactivity. Supported silver-copper (B78288) (Ag-Cu) alloy nanoparticles have been utilized in a photocatalytic process to transform nitrobenzene (B124822) to azoxybenzene under visible light irradiation and mild conditions. rsc.org The ratio of Ag to Cu in the alloy influences the catalytic performance, and the alloying of copper is crucial for shifting the product selectivity from azo- to azoxybenzene. rsc.org Similarly, Ni-Co alloy nanoparticles have demonstrated high efficiency and selectivity in the electrochemical coupling of nitroarenes to form azoxybenzenes. nih.gov
Table 1: Examples of Metal-Mediated Synthesis of this compound
| Precursor | Catalyst/Reagents | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 4-Chloronitrobenzene | Zn powder, AlCl₃ | Acetonitrile, Room Temp. | 88 | niscpr.res.in |
| 4-Chloronitrobenzene | NaBH₄, Bismuth powder | Methanol (B129727), N₂, Air | Good | tandfonline.comtandfonline.com |
| 4-Chloronitrobenzene | KBH₄, PEG-400 | Water, KOH, Reflux | Good | nih.govmdpi.com |
Note: "Good" yields are indicated where specific percentages for the chloro-derivative were not provided but were reported as effective for electron-withdrawing substituted nitroarenes.
Harnessing light or electrical energy provides powerful and often greener alternatives to traditional chemical reductants.
Electrocatalytic Synthesis: Electrochemical methods offer precise control over the reduction potential, enabling high selectivity. nih.gov The electrosynthesis of azoxyaromatics from nitroarenes can be achieved using a cobalt phosphide (B1233454) (CoP) nanosheet cathode in an aqueous solution. nih.gov By tuning the applied potential, the reaction can be selectively directed towards the formation of azoxy, azo, or amino compounds. nih.gov This strategy uses electrons as a green reductant and water as the hydrogen source. nih.gov Another advanced system employs Ni-Co alloy nanoparticles confined on N-doped carbon nanotubes (NiCo@N-CNTs) as a highly stable and selective electrocatalyst for coupling nitroarenes into azoxybenzenes with excellent yields and over 99% selectivity. nih.gov
Photocatalytic Synthesis: Photocatalysis uses light to drive chemical reactions, often under ambient conditions. A direct photochemical method allows for the synthesis of azoxybenzenes from nitrobenzene building blocks at room temperature and under air, without the need for catalysts or additives. researchgate.netchemrxiv.org Supported Ag-Cu alloy nanoparticles can act as photocatalysts under visible light, with the localized surface plasmon resonance (LSPR) effect generating excited "hot-electrons" that initiate the reaction. rsc.org The selectivity between azoxybenzene and aniline (B41778) can even be manipulated by tuning the wavelength of the incident light. rsc.org Similarly, rhodium-loaded silica-coated cadmium sulfide (B99878) (CdS) nanoparticles have been used to produce azoxybenzene from nitrobenzene with relatively high selectivity upon photoirradiation. rsc.org
Oxidative Approaches and Reductive Dimerization of Nitrosobenzenes
An alternative to the reduction of nitroarenes is the dimerization of nitrosobenzenes. This can be achieved through reductive coupling of the nitroso compound or via a one-pot oxidation of anilines followed by dimerization.
Reductive Dimerization of Nitrosobenzenes: A simple and effective method involves the reductive dimerization of nitrosobenzenes without the need for catalysts or additional reagents. organic-chemistry.orgacs.org Heating a solution of the nitrosobenzene (B162901) derivative, such as 4-chloronitrosobenzene, in a solvent like isopropanol (B130326) can furnish the corresponding azoxy compound. organic-chemistry.orgthieme-connect.com The reaction is enhanced by electron-withdrawing substituents like chlorine. organic-chemistry.org The mechanism is thought to involve the condensation of the nitrosoarene with an N-arylhydroxylamine intermediate, which is formed in situ. tandfonline.com
Oxidation of Anilines: In a one-pot procedure, anilines can be oxidized to nitrosobenzene derivatives, which then undergo reductive dimerization to the target azoxybenzene. nih.govacs.org This process can be carried out using an oxidant like Oxone in a mixed solvent system, followed by the addition of a catalyst to promote dimerization. nih.govacs.org
Green Chemistry and Sustainable Synthesis of Dichloroazoxybenzenes
Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that use non-toxic reagents, environmentally benign solvents like water, and energy-efficient processes.
Several of the aforementioned methods align with green chemistry principles:
Aqueous Synthesis: The reduction of nitroarenes using potassium borohydride in water, catalyzed by PEG-400, avoids the use of volatile organic solvents. nih.govmdpi.com
Catalysis in Water: A highly sustainable approach for the reductive dimerization of nitrosobenzenes uses N,N-diisopropylethylamine (DIPEA) as an inexpensive, commercially available catalyst in water at room temperature. nih.govacs.org This method is transition-metal-free and does not require heating. acs.org
Electrochemical Methods: Electrosynthesis is inherently green as it uses clean electrical energy to drive reactions, replacing stoichiometric chemical reductants with electrons. nih.gov The use of water as the hydrogen source further enhances its sustainability. nih.gov
Photocatalytic Methods: The use of visible light as an energy source is a key principle of green chemistry. rsc.org Direct, catalyst-free photochemical synthesis from nitroarenes represents an efficient and green pathway to azoxybenzene products. researchgate.netchemrxiv.org
Table 2: Overview of Green Synthetic Approaches for Azoxybenzenes
| Method | Key Features | Precursor(s) | Reference(s) |
|---|---|---|---|
| KBH₄ Reduction | Uses water as solvent; PEG-400 as phase-transfer catalyst. | Nitroarenes | nih.govmdpi.com |
| DIPEA Catalysis | Uses water as solvent; room temperature; transition-metal-free. | Nitrosobenzenes or Anilines | nih.govacs.org |
| Electrocatalysis | Uses electrons as reductant; water as H-source; high selectivity via potential tuning. | Nitroarenes | nih.gov |
| Photocatalysis | Uses visible light as energy source; mild/ambient conditions. | Nitroarenes | rsc.orgresearchgate.netchemrxiv.org |
Regio- and Stereoselective Synthesis of Azoxybenzene Isomers (where relevant to 4,4')
For the synthesis of symmetrical this compound, regioselectivity is inherently controlled by starting with a single para-substituted precursor like 4-chloronitrobenzene or 4-chloronitrosobenzene.
The primary stereochemical consideration for azoxybenzenes is the E/Z (or trans/cis) isomerism about the N=N double bond.
The thermodynamically more stable isomer is typically the (E)-isomer, and most synthetic methods will yield this product. The compound this compound is often referred to as (E)-4,4'-dichloroazoxybenzene, indicating this is the commonly isolated form. ontosight.ai
The stereochemical outcome can sometimes be influenced by the reaction mechanism. It has been noted that preparations proceeding through radical pathways may generate the Z (cis) conformer. mcgill.ca In contrast, a specific Grignard reaction pathway was shown to produce the E (trans) isomer, suggesting a backside attack mechanism leading to an inversion of configuration. mcgill.ca
While specific studies focusing on the stereoselective synthesis of the Z-isomer of this compound are not prevalent, photochemical conditions are known to induce E/Z isomerization in azobenzene (B91143) systems, a related class of compounds. Some photochemical methods for azoxybenzene synthesis have noted the occurrence of the photo-Wallach rearrangement, indicating the potential for complex photochemical transformations. researchgate.net
Advanced Purification and Isolation Techniques in Azoxybenzene Synthesis
The synthesis of this compound, like many organic preparations, yields a crude product that contains unreacted starting materials, intermediates, and byproducts. Therefore, effective purification and isolation are critical to obtaining the compound at the required level of purity for subsequent applications and analytical characterization. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Key techniques employed include chromatography and recrystallization, which are often used in combination to achieve high purity.
Chromatographic Methods
Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound and related compounds, both column chromatography and high-performance liquid chromatography (HPLC) are valuable methods.
Column Chromatography: Flash column chromatography is a common method for the purification of azoxybenzenes on a preparative scale. nih.govacs.org This technique utilizes a stationary phase, such as silica (B1680970) gel or alumina, packed into a column. The crude product is loaded onto the top of the column, and a solvent system (mobile phase) is passed through the column to elute the components at different rates. For azoxybenzenes, a typical mobile phase is a mixture of ethyl acetate (B1210297) and hexanes. nih.govacs.org The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired this compound from more or less polar impurities.
High-Performance Liquid Chromatography (HPLC): For analytical determination and semi-preparative scale purification, HPLC is a highly effective method. A reliable isocratic HPLC method has been developed for the separation and determination of azoxybenzene and its derivatives, including this compound. rdd.edu.iq This method is crucial for in-process monitoring and final product quality control. rdd.edu.iq The thermal instability of some azoxybenzenes can make gas chromatography a less suitable technique, highlighting the importance of liquid chromatography methods. rdd.edu.iq
A study demonstrated the successful separation of a mixture containing azoxybenzene, 4,4'-dinitroazoxybenzene, 4-chloro-4'-methoxyazoxybenzene, and this compound. rdd.edu.iq The separation was performed at an elevated temperature to improve efficiency. rdd.edu.iq
Table 1: HPLC Conditions for the Separation of this compound
| Parameter | Condition | Source |
| Technique | Isocratic High-Performance Liquid Chromatography | rdd.edu.iq |
| Mobile Phase | Methanol-Water mixture (80-90% Methanol v/v) | rdd.edu.iq |
| Temperature | 50°C | rdd.edu.iq |
| Detection Limit | 0.2 ng | rdd.edu.iq |
| Relative Error | < 0.3% | rdd.edu.iq |
Recrystallization
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. umass.edupbworks.com
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. pbworks.com For chloro-substituted azoxybenzenes, polar solvents like methanol have been reported to be effective for recrystallization. thieme-connect.de The process generally involves dissolving the crude material in hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. umass.edu This slow cooling is advantageous for achieving higher purity as it minimizes the trapping of impurities within the crystal lattice. umass.edu Once crystallization is complete, the purified crystals are isolated by suction filtration. umass.edu
Table 2: Reported Solvents for Recrystallization of Azoxyarenes
| Compound Family | Solvent | Source |
| Chloro-substituted Azoxyarenes | Methanol | thieme-connect.de |
| General Azoxybenzenes | Ethanol-Water mixture | umass.edu |
| General Azoxybenzenes | Ethyl Acetate (EtOAc) | arkat-usa.org |
Other Purification Strategies
In some instances, particularly for complex reaction mixtures or trace impurity removal, other purification techniques may be employed.
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for isolating products from complex mixtures where column chromatography might be challenging, preparative TLC can be utilized. After developing the plate, the band corresponding to the desired compound is scraped off and the product is extracted from the stationary phase using a suitable solvent. cdnsciencepub.com
The successful purification of this compound often involves a multi-step approach. For instance, a crude product might first be subjected to column chromatography to remove the bulk of impurities, followed by a final recrystallization step to obtain the compound in high purity, as confirmed by its sharp melting point (158°C) and spectroscopic analysis. thieme-connect.detdl.org
Chemical Reactivity and Mechanistic Transformations of 4,4 Dichloroazoxybenzene
Acid-Catalyzed Rearrangements of Azoxybenzenes
The most prominent acid-catalyzed reaction of azoxybenzenes is the Wallach rearrangement, a process that typically yields hydroxyazobenzenes. wikipedia.orgchemeurope.com This transformation is known to proceed through a complex mechanism involving protonation and the formation of highly reactive intermediates.
Investigation of the Wallach Rearrangement Mechanism and Kinetics
The Wallach rearrangement of azoxybenzenes in strong acidic media, such as concentrated sulfuric acid, is a classic example of an acid-catalyzed intramolecular rearrangement. wikipedia.orgchemeurope.com The reaction is characterized by the conversion of an azoxybenzene (B3421426) to a p-hydroxyazobenzene. Kinetic studies have been instrumental in elucidating the intricate mechanism of this transformation.
Table 1: Postulated General Kinetic Parameters for the Wallach Rearrangement
| Parameter | Description | General Observation |
| Reaction Order | With respect to azoxybenzene | Typically first-order |
| Dependence on Acidity | Relationship between rate and acid concentration | Rate increases significantly with increasing acidity |
| Activation Energy (Ea) | Energy barrier for the reaction | Varies with substituent and acid concentration |
Role of Protonation and Symmetrical Intermediates
A critical feature of the Wallach rearrangement is the involvement of a diprotonated species. wikipedia.orgchemeurope.com The azoxy group has two potential sites for protonation: the oxygen atom and the nitrogen atom not bonded to the oxygen. The initial protonation is believed to occur on the oxygen atom. However, kinetic evidence strongly suggests that a second protonation event is crucial for the rearrangement to proceed. wikipedia.org This second protonation likely occurs on the nitrogen atom, leading to a highly electrophilic dicationic intermediate.
The formation of a symmetrical intermediate is another cornerstone of the proposed mechanism. Isotope labeling studies on unsymmetrical azoxybenzenes have shown that the hydroxyl group can end up on either aromatic ring, suggesting a symmetrical intermediate is formed along the reaction pathway. This intermediate is often depicted as a dicationic species where the two aryl rings are symmetrically disposed. wikipedia.org For 4,4'-dichloroazoxybenzene (B1593958), this symmetrical intermediate would possess a high degree of charge delocalization, influenced by the electronic effects of the chlorine atoms.
Substituent Effects on Rearrangement Pathways (with focus on dichloro substitution)
Substituents on the aromatic rings of azoxybenzenes can significantly influence the rate and regioselectivity of the Wallach rearrangement. The electronic nature of the substituent plays a crucial role in stabilizing or destabilizing the charged intermediates.
Electron-withdrawing groups, such as the chlorine atoms in this compound, are expected to have a pronounced effect on the reaction. The chloro groups, through their inductive electron-withdrawing effect (-I), would destabilize the positively charged dicationic intermediate. This destabilization would likely lead to a slower reaction rate compared to unsubstituted azoxybenzene. Furthermore, the mesomeric effect (+M) of the chlorine atoms, while weaker than the inductive effect, could influence the position of nucleophilic attack on the aromatic rings.
In the case of this compound, the para positions are occupied by the chlorine atoms. The Wallach rearrangement typically leads to hydroxylation at the para position. With the para positions blocked, the rearrangement is forced to occur at the ortho positions, leading to the formation of an o-hydroxyazo compound. This redirection of the rearrangement pathway is a direct consequence of the substitution pattern.
Table 2: Expected Influence of Dichloro Substitution on Wallach Rearrangement
| Feature | Unsubstituted Azoxybenzene | This compound |
| Reaction Rate | Baseline | Slower due to destabilization of the dicationic intermediate |
| Product | p-Hydroxyazobenzene | o-Hydroxy-4,4'-dichloroazobenzene |
| Intermediate Stability | More stable | Less stable |
Photochemical Transformations of Dichloroazoxybenzenes
Aromatic azoxy compounds are also susceptible to photochemical transformations upon exposure to ultraviolet (UV) or visible light. These reactions can lead to a variety of products through different degradation pathways, often involving radical intermediates.
Photodegradation Pathways and Intermediate Species Characterization
The photodegradation of this compound is expected to proceed through the cleavage of the C-N and N-N bonds, as well as potential C-Cl bond scission. Upon absorption of photons, the molecule is promoted to an excited state, which can then undergo various deactivation processes, including bond breaking.
The primary photochemical process is likely the homolytic cleavage of the bonds within the azoxy functional group, leading to the formation of aryl radicals. For instance, the cleavage of a C-N bond would generate a 4-chlorophenyl radical and a corresponding diazenyl radical. These highly reactive radical species can then participate in a cascade of secondary reactions, such as hydrogen abstraction from the solvent, recombination, or reaction with molecular oxygen.
The presence of chlorine atoms on the aromatic rings can influence the photodegradation pathways. The C-Cl bond is also susceptible to photolytic cleavage, which would lead to the formation of dechlorinated radical species and ultimately to a more complex mixture of photoproducts. The characterization of these transient intermediate species often requires advanced spectroscopic techniques such as laser flash photolysis.
Table 3: Plausible Intermediate Species in the Photodegradation of this compound
| Intermediate Species | Formation Pathway |
| 4-Chlorophenyl radical | Homolytic cleavage of the C-N bond |
| 4-Chlorophenoxy radical | Reaction of 4-chlorophenyl radical with oxygen |
| Dichlorinated biphenyls | Recombination of two 4-chlorophenyl radicals |
| Chlorinated phenols | Hydrogen abstraction by 4-chlorophenoxy radical |
Wavelength-Dependent Photoreactivity Studies
The efficiency and outcome of the photochemical transformations of this compound are expected to be dependent on the wavelength of the incident light. The molecule will have characteristic absorption bands in the UV-Vis spectrum corresponding to different electronic transitions (e.g., n→π* and π→π* transitions).
Irradiation at wavelengths corresponding to the π→π* transition, which is typically a higher energy transition, is more likely to lead to bond cleavage and photodegradation. In contrast, irradiation at the lower energy n→π* absorption band might favor photoisomerization (cis-trans isomerization) of the azoxy group, a common photochemical process for azo compounds, although photodegradation can still occur.
The quantum yield of photodegradation, which is a measure of the efficiency of the photochemical process, will likely vary with the excitation wavelength. To date, specific studies detailing the wavelength-dependent photoreactivity of this compound are scarce in the scientific literature. However, based on the behavior of other chlorinated aromatic compounds, it can be inferred that higher energy UV radiation would lead to more extensive degradation.
Table 4: Expected Wavelength-Dependent Photoreactivity of this compound
| Wavelength Range | Predominant Photochemical Process | Expected Quantum Yield of Degradation |
| UV-C (200-280 nm) | Photodegradation (C-N, N-N, C-Cl bond cleavage) | Higher |
| UV-B (280-315 nm) | Photodegradation and potential photoisomerization | Moderate |
| UV-A (315-400 nm) | Photoisomerization and some degradation | Lower |
Redox Chemistry of the Azoxy Moiety
The nitrogen-nitrogen double bond, with one nitrogen atom in a higher oxidation state (formally N(V) in the N-oxide), makes the azoxy group a key center for redox reactions. It can be systematically reduced to lower oxidation states or potentially be a site for oxidative changes.
The reduction of the azoxy group in this compound proceeds in a stepwise fashion, typically yielding the corresponding azo compound first, which can then be further reduced to the hydrazobenzene (B1673438) derivative. This sequential reduction allows for the selective synthesis of either product depending on the reaction conditions and the reducing agent employed.
Azoxy to Azo: this compound → 4,4'-Dichloroazobenzene
Azo to Hydrazo: 4,4'-Dichloroazobenzene → 4,4'-Dichlorohydrazobenzene
A variety of methods can be employed for these transformations. Catalytic hydrogenation is a common and efficient method. For instance, processes involving the hydrogenation of related chloronitrobenzenes to produce dichlorohydrazobenzenes proceed through dichloroazoxybenzene and dichloroazobenzene as key intermediates. This highlights the viability of catalytic hydrogenation for effecting these transformations.
The table below summarizes various reductive approaches applicable to aromatic azoxy and azo compounds, which are indicative of the pathways for this compound.
| Reduction Step | Reagent/Catalyst System | General Conditions | Product |
|---|---|---|---|
| Azoxy → Hydrazo | H₂ / Noble Metal Catalyst (e.g., Pt) | Aqueous alkaline solution, organic solvent, 40-110°C | 4,4'-Dichlorohydrazobenzene |
| Azo → Hydrazo | Fe / CaCl₂ with Hydrazine Hydrate | Catalytic transfer hydrogenation | 4,4'-Dichlorohydrazobenzene |
| Azo → Hydrazo | Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | 4,4'-Dichlorohydrazobenzene |
| Azo → Hydrazo | Visible Light / B₂pin₂ | Photocatalytic transfer hydrogenation in methanol (B129727) | 4,4'-Dichlorohydrazobenzene |
While the reduction of this compound is a well-understood process, studies on its oxidative derivatization are less common in the scientific literature. The azoxy moiety is already in a relatively high oxidation state. Much of the available research focuses on the formation of azoxybenzenes through the oxidation of corresponding anilines or azobenzenes, rather than the oxidation of the azoxybenzene itself. nih.govacs.orgiitm.ac.in For example, the selective oxidation of 4-chloroaniline (B138754) can yield this compound. acs.org Some studies have noted that under specific oxidative conditions, the formation of azoxybenzene does not proceed via the oxidation of an azobenzene (B91143) intermediate, suggesting the azoxy group is stable under those conditions. nih.gov Further oxidation of the aromatic rings or the azoxy group would likely require harsh conditions and may lead to ring cleavage or the formation of nitro compounds, though specific studies on this compound are not widely reported.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Dichlorinated Phenyl Rings
The phenyl rings of this compound are subject to aromatic substitution reactions. The feasibility and regioselectivity of these reactions are determined by the electronic properties of the substituents already present: the azoxy group and the two chlorine atoms.
The directing effect of a substituent in electrophilic aromatic substitution (EAS) determines the position at which an incoming electrophile will attack the ring. libretexts.orglibretexts.orgpressbooks.pub This is governed by a combination of inductive and resonance effects. libretexts.orglibretexts.org
Inductive Effect (-I): The azoxy group, -N(O)=N-Ar, contains highly electronegative nitrogen and oxygen atoms. These atoms strongly pull electron density away from the aromatic ring through the sigma bond framework. This is a powerful electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. organicchemistrytutor.com
Resonance Effect (-M/-R): The azoxy group can also withdraw electron density through resonance. The N=N π-system conjugated with the N-O bond can delocalize the ring's π-electrons, creating partial positive charges on the ortho and para positions of the ring.
Because both inductive and resonance effects withdraw electron density, the azoxy group is a strong deactivating group for electrophilic aromatic substitution. This deactivation makes EAS reactions on this compound significantly slower than on benzene (B151609). libretexts.org
Furthermore, by drawing the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack, it becomes clear that attack at the meta position is favored. ck12.org Attack at the ortho or para positions would place a positive charge on the carbon atom directly bonded to the electron-withdrawing azoxy group, which is highly destabilizing. Therefore, the azoxy group is a meta-director for EAS.
In contrast, for nucleophilic aromatic substitution (NAS), electron-withdrawing groups activate the ring by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov The strong electron-withdrawing nature of the azoxy group therefore makes the phenyl rings more susceptible to nucleophilic attack, especially at the ortho and para positions relative to the azoxy bridge.
The table below compares the directing effects of the azoxy group with other common substituents.
| Substituent Group | Name | Effect on EAS Reactivity | Directing Effect (EAS) | Hammett Constant (σₚ) |
|---|---|---|---|---|
| -NH₂ | Amino | Strongly Activating | Ortho, Para | -0.66 |
| -OH | Hydroxyl | Strongly Activating | Ortho, Para | -0.37 |
| -CH₃ | Methyl | Weakly Activating | Ortho, Para | -0.17 |
| -Cl | Chloro | Weakly Deactivating | Ortho, Para | +0.23 |
| -COOH | Carboxyl | Moderately Deactivating | Meta | +0.45 |
| -NO₂ | Nitro | Strongly Deactivating | Meta | +0.78 |
| -N(O)=N-Ar | Azoxy | Strongly Deactivating (inferred) | Meta (inferred) | N/A (expected to be strongly positive) |
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on one of the phenyl rings of this compound involves two primary steps:
Formation of a Sigma Complex: The aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is the rate-determining step as it temporarily disrupts the ring's aromaticity.
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and forming the substituted product.
Due to the meta-directing effect of the azoxy group, substitution would preferentially occur at the positions meta to the carbon-nitrogen bond (i.e., the 3 and 5 positions).
Nucleophilic Aromatic Substitution (NAS): Given that the substrate is an aryl halide with strong electron-withdrawing groups, it is well-suited for NAS. nih.gov The reaction proceeds via an addition-elimination mechanism .
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing a chlorine atom (a good leaving group). This attack is favored because the ring is electron-deficient. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity is restored when the leaving group (chloride ion, Cl⁻) is eliminated, resulting in the final substituted product.
The electron-withdrawing azoxy group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at the carbon para to the azoxy bridge (the carbon bearing the chlorine). This stabilization lowers the activation energy for the reaction, facilitating the substitution. nih.gov
Advanced Spectroscopic and Analytical Characterization of 4,4 Dichloroazoxybenzene
High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification and structural analysis of 4,4'-dichloroazoxybenzene (B1593958). It provides exact mass measurements, enabling the determination of the elemental composition and revealing complex fragmentation patterns upon ionization.
Under electron impact (EI) ionization, the mass spectra of aromatic azoxy compounds like this compound are characterized by prominent molecular ions (M⁺˙). researchgate.net The presence of two chlorine atoms imparts a distinctive isotopic pattern (M, M+2, M+4) that aids in its identification. A notable and often unexpected feature in the EI spectra of azoxybenzenes is the formation of a significant [M-O]⁺˙ ion. researchgate.netaminer.org This ion corresponds to the molecular ion of the analogous 4,4'-dichloroazobenzene.
Tandem mass spectrometry (MS/MS) studies have demonstrated that this [M-O]⁺˙ ion arises from a pre-ionization reduction of the azoxy compound to the corresponding azo compound, likely occurring on the surfaces of the ion source. researchgate.netaminer.org This phenomenon can cause the observed spectra to vary with the conditions within the ion source.
The primary fragmentation pathways for the this compound molecular ion involve cleavages around the central azoxy bridge and the aromatic rings. Key fragmentation processes include:
Loss of an Oxygen Atom: Formation of the [M-O]⁺˙ ion, which is the radical cation of 4,4'-dichloroazobenzene.
Cleavage of C-N Bonds: Fission of the bonds between the phenyl rings and the nitrogen atoms, leading to the formation of chlorophenyl cations ([C₆H₄Cl]⁺) and chlorophenyldiazenyl cations ([C₆H₄ClN₂]⁺).
Loss of N₂O or N₂: Elimination of neutral nitrogen oxides or dinitrogen molecules, often accompanied by rearrangements.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |
| 266/268/270 | [C₁₂H₈Cl₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 250/252/254 | [C₁₂H₈Cl₂N₂]⁺˙ | M⁺˙ - O |
| 139/141 | [C₆H₄ClN₂]⁺ | Cleavage of the N-N bond |
| 111/113 | [C₆H₄Cl]⁺ | Cleavage of a C-N bond |
Note: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.
The fragmentation of aromatic azoxy compounds is not limited to simple bond cleavages; complex skeletal rearrangements are also observed. researchgate.net These rearrangements can lead to the formation of unexpected fragment ions and complicate spectral interpretation. For this compound, potential rearrangements could involve migration of the chloro-substituent or ring expansion/contraction processes, particularly in the fragment ions.
Proximity effects, where substituents on the aromatic rings interact during fragmentation, can influence the fragmentation pathways. While the para-substitution in this compound minimizes direct ortho- or meta-substituent interactions, intramolecular electronic effects transmitted through the conjugated system play a significant role in directing the fragmentation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound in solution and for differentiating it from potential isomers.
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The two chlorophenyl rings are chemically equivalent. Within each ring, the protons ortho to the azoxy group are equivalent, as are the protons meta to the azoxy group. This results in an AA'BB' spin system, which often appears as two distinct doublets.
The ¹³C NMR spectrum provides information on all the carbon environments in the molecule. Due to symmetry, only four signals are expected for the aromatic carbons of this compound. The chemical shifts are influenced by the electron-withdrawing effects of both the chlorine atom and the azoxy group.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| C1/C1' (ipso-N) | - | ~145-150 | Singlet |
| C2/C6 & C2'/C6' (ortho-N) | ~8.1 - 8.3 | ~124-126 | Doublet |
| C3/C5 & C3'/C5' (meta-N) | ~7.5 - 7.7 | ~129-131 | Doublet |
| C4/C4' (ipso-Cl) | - | ~135-139 | Singlet |
Note: These are predicted chemical shift ranges based on data for structurally related compounds. Actual values may vary depending on the solvent and experimental conditions.
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that directly probes the nitrogen atoms, providing invaluable information about the electronic environment of the azoxy functional group. semanticscholar.org The azoxy bridge in this compound contains two chemically non-equivalent nitrogen atoms, which should give rise to two distinct signals in the ¹⁵N NMR spectrum.
The chemical shifts of these nitrogen atoms are highly sensitive to the nature of the N-O bond and the electronic effects of the aromatic substituents. science-and-fun.de For aromatic azoxy compounds, the nitrogen atom bonded to the oxygen (N-O) typically resonates at a different frequency than the other nitrogen atom (N=N). The expected chemical shift range for azoxy nitrogens is approximately 325 to 370 ppm relative to nitromethane. science-and-fun.de This technique is particularly useful for distinguishing between different isomers of substituted azoxybenzenes and for studying the electronic structure of the N=N(O) linkage.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" of this compound, allowing for the identification of its key functional groups and offering insights into its conformational properties. thermofisher.com
The spectra are dominated by vibrations associated with the dichlorophenyl rings and the central azoxy linkage. Key vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.
N=N stretching: The stretching vibration of the azo bond in the azoxy group. This mode is often strong in the Raman spectrum and can be found in the 1400-1450 cm⁻¹ range. The position can be influenced by the oxygen atom and the electronic effects of the substituents.
N-O stretching: The stretch of the nitrogen-oxygen bond, typically appearing in the 1300-1250 cm⁻¹ region.
C-Cl stretching: A strong absorption in the FTIR spectrum, usually found in the 1100-1000 cm⁻¹ region for aryl chlorides.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity (FTIR / Raman) |
| Aromatic C-H stretch | 3100 - 3000 | Medium / Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong / Strong |
| N=N stretch (azoxy) | 1450 - 1400 | Medium / Strong |
| N-O stretch | 1300 - 1250 | Strong / Medium |
| C-Cl stretch | 1100 - 1000 | Strong / Medium |
| Aromatic C-H out-of-plane bend | 850 - 800 | Strong / Weak |
Assignment of Normal Modes of Vibration
The vibrational modes of this compound, which arise from the periodic motions of its atoms, can be characterized using infrared (IR) and Raman spectroscopy. A complete assignment of these normal modes provides a detailed fingerprint of the molecule's structure and bonding. Due to the absence of published experimental spectra with detailed assignments for this compound, we present a theoretical assignment based on computational chemistry methods, such as Density Functional Theory (DFT), which are known to provide reliable predictions of vibrational frequencies.
The this compound molecule (C₁₂H₈Cl₂N₂O) possesses a complex vibrational spectrum due to its multiple functional groups and aromatic rings. The principal vibrational modes can be categorized as follows:
Aromatic C-H Stretching: These vibrations typically occur in the high-frequency region of the spectrum, generally between 3100 and 3000 cm⁻¹.
Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene rings give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.
N=N Stretching: The stretching vibration of the central azoxy group (N=N) is a key feature. For the related compound azobenzene (B91143), this mode is observed around 1440 cm⁻¹. In this compound, the presence of the oxygen atom and the electron-withdrawing chlorine atoms would be expected to shift this frequency.
N-O Stretching: The stretching vibration of the N-O bond in the azoxy group is expected to appear in the 1300-1200 cm⁻¹ region.
C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds are typically found in the lower frequency region of the spectrum, usually between 800 and 600 cm⁻¹.
Ring Bending and Deformation Modes: A multitude of bands corresponding to in-plane and out-of-plane bending of the C-H bonds and deformation of the benzene rings will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).
A theoretical analysis would be required to provide a more precise assignment of the numerous vibrational modes of this molecule.
Table 1: Predicted Major Vibrational Modes of this compound and Their Approximate Frequencies
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| N=N Stretch (Azoxy) | 1450 - 1400 |
| N-O Stretch (Azoxy) | 1300 - 1200 |
| C-Cl Stretch | 800 - 600 |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 |
X-ray Crystallography for Solid-State Structure Determination
For 4,4'-dichloroazobenzene, X-ray diffraction studies have revealed a monoclinic crystal system. It is plausible that this compound would also crystallize in a similar system. A crystallographic analysis would provide crucial data, including:
Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them, providing a definitive picture of the molecular geometry.
Intermolecular Distances: The distances between atoms of neighboring molecules, which would provide direct evidence for the intermolecular interactions discussed in the previous section.
Table 2: Hypothetical Crystallographic Data for this compound based on Analogous Structures
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Key Bond Lengths (Å) | C-C (aromatic) ~1.39, C-Cl ~1.74, N=N ~1.25, N-O ~1.24 |
| Key Bond Angles (°) | C-N=N ~113-120, N-N-O ~120 |
| Intermolecular Contacts | Evidence of π-π stacking and halogen bonding |
It is imperative to note that the data presented in this table is hypothetical and requires experimental validation through single-crystal X-ray diffraction analysis of this compound.
Computational and Theoretical Studies of 4,4 Dichloroazoxybenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key descriptors that govern molecular stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 4,4'-dichloroazoxybenzene (B1593958). researchgate.net DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
Once the geometry is optimized, DFT can be employed to calculate a variety of electronic properties. These include total energy, dipole moment, and the distribution of electron density. For substituted aromatic compounds, DFT is instrumental in understanding how electron-withdrawing or electron-donating groups, such as the chlorine atoms in this compound, influence the electronic environment of the entire molecule. The B3LYP functional is a common hybrid functional used in these types of calculations, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's electronic properties. nih.govirjweb.com
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. scispace.com
Charge distribution analysis provides a quantitative picture of how electrons are shared among the atoms in a molecule, which is critical for understanding its electrostatic potential and reactive sites. Two common methods for this analysis are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.
Mulliken Population Analysis : This method partitions the total electron density among the different atoms, providing a simple way to estimate partial atomic charges. libretexts.orgwikipedia.org However, Mulliken charges are known to be highly sensitive to the basis set used in the calculation, which can limit their reliability. wikipedia.orgstackexchange.com
The following table illustrates the types of data obtained from FMO and charge distribution analyses for a related compound, N-(4-chloro phenyl)-2,2-dichloroacetamide, which can be considered analogous for demonstrating the expected electronic effects of chloro-substitution.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.05 eV | Indicates electron-donating capability |
| LUMO Energy | -1.63 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.42 eV | Relates to chemical stability and reactivity |
| Mulliken Charge on N | -0.57 e | Identifies partial charges on key atoms |
| Mulliken Charge on C (of C-Cl) | -0.01 e |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transient species like intermediates and transition states that are often difficult to observe experimentally.
A primary reaction pathway for azoxybenzenes is the acid-catalyzed Wallach rearrangement, which converts them into hydroxyazobenzenes. wikipedia.org Theoretical methods, particularly DFT, can be used to model this complex transformation. The process involves locating the transition state (TS) for each elementary step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Computational characterization of a transition state involves geometry optimization to find the saddle point structure and a subsequent frequency calculation. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. rsc.org For azoxy compounds, DFT studies have been used to model rearrangements, such as the intramolecular shift of the oxygen atom, by identifying the relevant equilibrium and transition state structures. researchgate.net
Once the structures of reactants, intermediates, transition states, and products have been optimized, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides quantitative information about the thermodynamics and kinetics of the reaction.
The key parameters derived from an energetic profile are:
Activation Energy (Ea) : The energy difference between the reactants and the transition state. It determines the rate of the reaction; a higher barrier corresponds to a slower reaction.
Reaction Energy (ΔEr) : The energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).
DFT studies on the rearrangement of various substituted azoxy compounds have shown that the intramolecular oxygen shift has a relatively high activation barrier, calculated to be around 70-80 kcal/mol. researchgate.net Such calculations are crucial for understanding why specific conditions, like the presence of a strong acid in the Wallach rearrangement, are necessary to facilitate the reaction by providing a lower energy pathway. wikipedia.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures, both in isolation and in solution. nanobioletters.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of molecular conformations and intermolecular interactions over time. researchgate.net
For this compound, MD simulations can reveal important information about its structural flexibility. A key aspect is the rotation around the C-N and N-N bonds, which determines the relative orientation of the two dichlorophenyl rings. Gas electron diffraction studies combined with ab initio calculations on the parent trans-azoxybenzene molecule suggest that the molecule is nearly planar, though there is a small energy barrier to the rotation of the phenyl rings. researchgate.net MD simulations can explore the full range of these torsional angles in solution, identifying the most populated conformational states and the energy barriers between them.
Environmental Transformation Mechanisms and Fate of 4,4 Dichloroazoxybenzene
Photolytic Degradation Pathways in Environmental Compartments
Photolytic degradation, involving the breakdown of chemical compounds by light energy, is a significant abiotic pathway for the transformation of organic pollutants in the environment. The susceptibility of a compound to photolysis depends on its ability to absorb light in the solar spectrum and the presence of other photo-reactive species in the surrounding medium.
The photochemical transformation of organic compounds in the environment can occur through two primary mechanisms: direct and indirect photolysis.
Direct Photolysis: This process involves the direct absorption of solar radiation by the 4,4'-dichloroazoxybenzene (B1593958) molecule. If the molecule absorbs light at a wavelength present in sunlight (above 290 nm), the absorbed energy can excite the molecule to a higher energy state. This excitation can lead to the cleavage of chemical bonds and the subsequent degradation of the parent compound. The azoxy functional group and the chlorinated aromatic rings are potential chromophores that could absorb environmentally relevant solar radiation, making direct photolysis a plausible degradation pathway.
Indirect Photolysis: This mechanism is mediated by photochemically produced reactive intermediates in the environment. These highly reactive species are generated when other environmental components, such as dissolved organic matter (DOM), nitrate, and nitrite, absorb sunlight. Key reactive species involved in indirect photolysis include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of chromophoric dissolved organic matter (³CDOM*). These reactive species can then attack the this compound molecule, initiating its degradation. The reaction with hydroxyl radicals is a particularly important pathway for the degradation of many organic pollutants in sunlit surface waters.
The relative importance of direct and indirect photolysis is dependent on the specific environmental conditions, including water chemistry, the concentration of photosensitizers, and the light absorption properties of this compound.
Direct photolysis could lead to isomerization of the azoxy bond, rearrangements, and cleavage of the nitrogen-nitrogen or carbon-nitrogen bonds. This could potentially result in the formation of chlorinated anilines and phenols. Indirect photolysis, particularly through the action of hydroxyl radicals, would likely involve the hydroxylation of the aromatic rings, leading to the formation of various chlorinated hydroxy derivatives. Further degradation could lead to ring cleavage and the formation of smaller aliphatic compounds.
A hypothetical degradation pathway could involve the formation of compounds such as 4-chlorophenol (B41353) and other chlorinated aromatic intermediates. The identification of such photoproducts would require experimental studies under controlled laboratory conditions simulating natural environmental settings.
Biotransformation Mechanisms in Microbial Systems
Biotransformation by microorganisms is a critical process in the environmental degradation of many organic pollutants. The structural similarity of this compound to azo dyes suggests that similar microbial degradation pathways may be involved.
The microbial degradation of azo compounds, and by extension azoxy compounds, often proceeds through a two-stage anaerobic/aerobic process. nih.gov
Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary step in the biotransformation of azo compounds is the reductive cleavage of the azo bond (-N=N-). nih.gov It is highly probable that the azoxy bond (-N=N+(O-)-) in this compound would undergo a similar reductive cleavage. This initial reduction is often a non-specific reaction carried out by a wide range of anaerobic and facultative anaerobic bacteria. nih.gov This process would lead to the formation of aromatic amines. In the case of this compound, this would likely result in the formation of 4-chloroaniline (B138754). Some anaerobic microbial consortia have also been shown to be capable of reductive dechlorination of chlorinated aromatic compounds. ethz.ch
Aerobic Degradation: The aromatic amines produced during the anaerobic stage are typically more susceptible to aerobic degradation. nih.gov Under aerobic (oxygen-rich) conditions, specialized bacteria can utilize these aromatic amines as a source of carbon and energy. omicsonline.org The degradation pathway usually involves hydroxylation of the aromatic ring, followed by ring cleavage and subsequent mineralization to carbon dioxide, water, and inorganic ions. nih.gov Therefore, a sequential anaerobic-aerobic process would be most effective for the complete mineralization of this compound.
The enzymatic machinery of microorganisms plays a central role in the degradation of azo and azoxy compounds.
Azoreductases: These are the key enzymes responsible for the reductive cleavage of the azo bond. juniperpublishers.com Azoreductases are produced by a wide variety of bacteria and can function under both anaerobic and, in some cases, aerobic conditions. nih.govjuniperpublishers.com These enzymes typically use reduced flavin mononucleotide (FMN) as a cofactor and NADH or NADPH as an electron donor to facilitate the reduction of the azo linkage. nih.gov It is highly likely that azoreductases would also be active in the reduction of the azoxy bond of this compound, initiating its breakdown.
Other Enzyme Systems: Following the initial reductive cleavage, the resulting aromatic amines are further degraded by other enzyme systems, primarily under aerobic conditions. These include monooxygenases and dioxygenases, which are responsible for the hydroxylation and subsequent cleavage of the aromatic rings. nih.gov Laccases and peroxidases, produced by some fungi, are also known to be involved in the degradation of a wide range of aromatic pollutants. nih.gov
While specific studies on the metabolites of this compound in bioremediation are lacking, a predictive overview of potential metabolites can be derived from the degradation pathways of analogous compounds.
The primary metabolite expected from the anaerobic reduction of this compound is 4-chloroaniline . This intermediate is a key product of the reductive cleavage of the parent molecule.
Subsequent aerobic degradation of 4-chloroaniline would likely proceed through the formation of chlorinated catechols, which are then subject to ring cleavage. This would lead to the formation of various aliphatic acids before eventual mineralization. The table below outlines the probable key metabolites in the bioremediation of this compound.
| Metabolite | Parent Compound | Transformation Process | Environmental Condition |
|---|---|---|---|
| 4-chloroaniline | This compound | Reductive cleavage of the azoxy bond | Anaerobic |
| Chlorinated catechols | 4-chloroaniline | Hydroxylation | Aerobic |
| Aliphatic acids | Chlorinated catechols | Ring cleavage | Aerobic |
| Carbon dioxide, water, chloride ions | Aliphatic acids | Mineralization | Aerobic |
The complete degradation and detoxification of this compound in the environment would likely depend on the presence of diverse microbial communities capable of carrying out both anaerobic and aerobic transformations.
Research on Advanced Oxidation of this compound Remains Elusive
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down recalcitrant organic compounds. These processes, including Fenton and photo-Fenton reactions, ozonation, and photocatalysis, have been successfully applied to a wide range of contaminants, including various chlorinated aromatic compounds and azo dyes. However, the specific application and efficacy of these methods for this compound have not been documented in the reviewed literature.
Consequently, detailed information regarding the reaction kinetics, degradation pathways, intermediate byproducts, and mineralization efficiency of this compound when subjected to AOPs cannot be provided at this time. The scientific community has yet to publish in-depth studies that would allow for a thorough analysis and the creation of specific data tables as requested.
Further research is needed to investigate the susceptibility of this compound to advanced oxidation and to elucidate the mechanisms involved in its potential degradation. Such studies would be crucial for developing effective remediation strategies for this compound in contaminated environments.
Applications of 4,4 Dichloroazoxybenzene in Advanced Chemical Synthesis and Materials Science
As a Precursor or Intermediate in Organic Synthesis
The primary application of 4,4'-dichloroazoxybenzene (B1593958) in organic synthesis is as a stable intermediate that can be converted into other valuable compounds. The presence of the dichloro-substituted phenyl rings makes it a key building block for molecules requiring this specific structural motif.
Dyes and Pigments: Aromatic azo compounds, characterized by the -N=N- linkage, form the basis of the largest and most versatile class of synthetic dyes. plantarchives.orgnih.gov this compound serves as a direct precursor to its corresponding azo compound, 4,4'-dichloroazobenzene, which has applications in the dye industry. nih.gov The synthesis typically involves the reduction of the azoxy group (-N=N(O)-) to an azo group (-N=N-). This transformation is a common step in the production of azo dyes from aniline (B41778) precursors, where the azoxy compound is an intermediate metabolite or synthetic step. nih.gov
The general pathway from a starting aniline to the final azo compound often proceeds through the formation of the azoxy intermediate. This multi-step process allows for the controlled synthesis of the target azo dye.
| Step | Reactant | Transformation | Product | Significance |
|---|---|---|---|---|
| 1 | 4-Chloroaniline (B138754) | Oxidation / Dimerization | This compound | Formation of the stable azoxy intermediate. |
| 2 | This compound | Reduction | 4,4'-Dichloroazobenzene | Conversion to the final azo compound for dye applications. nih.gov |
Liquid Crystal Intermediates: Azoxybenzenes are recognized for their importance in the development of liquid crystal materials. organic-chemistry.org The rigid, rod-like structure of the azoxybenzene (B3421426) core is a fundamental characteristic that promotes the formation of mesophases (the liquid crystal state). tcichemicals.com While this compound itself may not be a final liquid crystal product, it serves as a key intermediate or foundational structure for more complex liquid crystalline molecules. organic-chemistry.orgmdpi.com The synthesis of liquid crystals often involves building upon a core structure like an azoxybenzene and adding various terminal groups to fine-tune the material's properties, such as its melting point and the temperature range of its liquid crystal phases. nih.gov The chloro-substituents on this compound influence the molecule's polarity and intermolecular forces, which are critical factors in determining the mesogenic behavior of the final material. chemrxiv.org
Role in Synthetic Methodology Development
Beyond its use as a building block, this compound has been employed in academic research to help elucidate reaction mechanisms and explore the fundamental chemistry of the azoxy functional group.
The symmetrical nature and defined substitution pattern of this compound make it an excellent model compound for studying the reactivity of the azoxy group. Researchers have used it as a substrate in studies aimed at understanding specific chemical transformations.
For instance, its behavior has been investigated in the photochemical Wallach rearrangement. In one study, a benzene (B151609) solution of this compound was irradiated with UV light in the presence of acetic acid, leading to the formation of the corresponding 2-hydroxyazobenzene. researchgate.net This type of research, which compares the reactivity of various substituted azoxybenzenes, helps to build a broader understanding of how different electronic and steric factors influence the course of the reaction. researchgate.net
In another study focusing on the reactions of azoxybenzenes, this compound was treated with p-toluenesulfonic acid (TsOH) in acetic anhydride (B1165640). oup.com The reaction was found to be relatively slow, yielding a mixture of products including 2-tosyloxy-4,4'-dichloroazobenzene and 4,4'-dichloroazobenzene, among others. oup.com Using well-defined substrates like this compound allows chemists to systematically probe the mechanisms of such rearrangements.
| Study | Reaction Conditions | Key Products Observed | Contribution to Methodology |
|---|---|---|---|
| Photochemical Rearrangement researchgate.net | UV irradiation in benzene with acetic acid | 2-Hydroxy-4,4'-dichloroazobenzene | Demonstrates the influence of acid on the photochemical rearrangement of the azoxy group. |
| Acid-Catalyzed Rearrangement oup.com | p-Toluenesulfonic acid (TsOH) and acetic anhydride at 100 °C | 2-Tosyloxy-4,4'-dichloroazobenzene, 4,4'-Dichloroazobenzene | Provides insight into the complex reaction pathways of azoxybenzenes under strong acid and anhydride conditions. |
The primary role of this compound in the chemical literature is that of a synthetic intermediate or a substrate for mechanistic studies. researchgate.netoup.com There is currently a lack of significant research demonstrating its use as a reagent to effect a chemical transformation on another molecule or as a catalyst to facilitate a reaction. Its utility is centered on being a building block that is itself transformed, rather than an agent that promotes transformations in other compounds.
Emerging Research Avenues and Future Directions in 4,4 Dichloroazoxybenzene Chemistry
Development of Novel and Highly Selective Synthetic Strategies
The synthesis of azoxybenzenes, including 4,4'-dichloroazoxybenzene (B1593958), has traditionally relied on methods that can be complex and may not offer high selectivity. tandfonline.com However, recent research has focused on developing more efficient, environmentally friendly, and highly selective synthetic routes.
One promising approach involves the use of cost-effective and green catalysts. For instance, N,N-diisopropylethylamine (DIPEA) has been identified as a versatile catalyst for the synthesis of azoxybenzenes through the reductive dimerization of nitrosobenzenes and the one-pot oxidation-reductive dimerization of anilines. nih.gov This method offers high yields and selectivity in water, an environmentally benign solvent, at room temperature. nih.gov
Another innovative strategy is the use of visible light irradiation in continuous flow microreactors for the selective synthesis of azoxybenzenes from nitrobenzenes. rsc.org While batch reactions often lead to the formation of aniline (B41778) derivatives, the use of flow microreactors significantly enhances the selectivity towards azoxybenzenes. rsc.org
Furthermore, the selective oxidation of anilines to azoxybenzenes can be controlled by regulating the basicity of the reaction medium. nih.gov A mild base like sodium fluoride (B91410) (NaF) favors the formation of azoxybenzenes, while a stronger base leads to nitroaromatics. nih.gov This highlights the potential for fine-tuning reaction conditions to achieve desired product selectivity. Other methods, such as using a combination of potassium permanganate (B83412) (KMnO4) and iron sulfate (B86663) (FeSO4) as an oxidizing agent for aniline, can directly yield symmetrical azobenzenes. researchgate.net
| Method | Starting Material | Catalyst/Reagent | Key Features |
| Reductive Dimerization | Nitrosobenzene (B162901) | DIPEA | High yield, green solvent (water), room temperature nih.gov |
| One-pot Oxidation-Reductive Dimerization | Aniline | Oxone, DIPEA | High yield, one-pot procedure nih.gov |
| Visible Light Irradiation | Nitrobenzene (B124822) | - | High selectivity in flow microreactors rsc.org |
| Selective Oxidation | Aniline | H2O2, NaF (mild base) | Controllable selectivity by regulating basicity nih.gov |
| Zn-Mediated Selective Reduction | Nitroarene | Zn, NH4Cl | High-yielding, inexpensive, greener solvent (ethanol/water) tandfonline.com |
| Catalytic Oxidation | Aniline | 3.8% Cu-CeO2 | High selectivity researchgate.net |
In-depth Understanding of Complex Environmental Degradation Networks
The environmental fate of this compound is a critical area of research due to its presence as a metabolite of certain herbicides and its potential persistence. Understanding its degradation pathways, involving both biotic and abiotic processes, is essential for assessing its environmental impact.
Microbial degradation plays a significant role in the breakdown of azo compounds. The initial step in the biological metabolism of azo dyes is the reductive cleavage of the azo bond, leading to the formation of aromatic amines. researchgate.net The soil fungus Fusarium oxysporum has been shown to oxidize 4-chloroaniline (B138754) to produce this compound and 4,4'-dichloroazobenzene. nih.gov The degradation of these compounds can be influenced by the presence of redox mediators, which can accelerate the reduction process. nih.govnih.gov
The degradation of chlorinated aromatic compounds like dichlorobenzenes can proceed through various pathways. For instance, 1,4-dichlorobenzene (B42874) can be degraded aerobically by bacteria such as Xanthobacter flavus, which utilizes it as a sole carbon and energy source. ethz.ch The degradation is initiated by a dioxygenase enzyme, followed by a modified ortho-cleavage pathway. ethz.ch Anaerobic degradation can also occur through reductive dechlorination. ethz.ch The environmental fate of this compound is also influenced by its physical and chemical properties. It is expected to exist in both vapor and particulate phases in the atmosphere and has a low potential for bioconcentration in aquatic organisms. nih.gov
| Degradation Process | Key Organisms/Factors | Metabolites/Products |
| Microbial Oxidation | Fusarium oxysporum | This compound, 4,4'-Dichloroazobenzene nih.gov |
| Biotic Reduction | Anaerobic sludge | Aromatic amines researchgate.netnih.gov |
| Abiotic Reduction | Sulfide (B99878) | Aromatic amines nih.gov |
| Aerobic Degradation (of related compounds) | Xanthobacter flavus | Dichlorocatechol ethz.ch |
| Anaerobic Degradation (of related compounds) | Methanogenic consortia | Monochlorobenzene, Benzene (B151609) ethz.ch |
Exploration of New Non-Traditional Applications and Functional Materials
While this compound has been traditionally used in the dye industry, emerging research is uncovering its potential in a range of non-traditional applications and as a building block for functional materials. nih.gov Azoxybenzenes, in general, are being investigated for their unique physical and chemical properties. nih.gov
One exciting area is the development of redox-active materials for energy storage. Amino-substituted azoxybenzenes are being explored as potential catholyte materials in energy storage systems due to their intriguing redox properties. nih.gov
The photoresponsive nature of azobenzene (B91143) derivatives, which can undergo reversible trans-cis isomerization upon light irradiation, makes them ideal candidates for the development of "smart" materials. researchgate.net This property can be harnessed in applications such as molecular switches, photosensitive drug delivery systems, and functional polymers. researchgate.netbohrium.com The incorporation of azoxybenzene (B3421426) moieties into polymer matrices could lead to materials with tunable optical and mechanical properties.
Furthermore, halogenated azo compounds have shown potential as antimicrobial agents. nih.govresearchgate.net The modification of known bioactive molecules with halogenated azobenzene groups has been shown to enhance their antibacterial activity. researchgate.net This opens up possibilities for the development of novel therapeutic agents.
| Application Area | Property Exploited | Potential Use |
| Energy Storage | Redox activity | Catholyte materials nih.gov |
| Functional Materials | Photoisomerization | Molecular switches, smart polymers researchgate.netbohrium.com |
| Biomedical | Antimicrobial activity | Novel antibacterial agents nih.govresearchgate.net |
| Dyes and Pigments | Chromophoric properties | Traditional use in the dye industry nih.gov |
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Environmental Fate
The complexity of chemical reactions and the vastness of chemical space present significant challenges to traditional experimental approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery and deepen our understanding in chemistry. chemai.ioappliedclinicaltrialsonline.comeurekalert.org
In the context of this compound, AI and ML models can be trained to predict its reactivity in various chemical transformations. By analyzing large datasets of known reactions, these models can help chemists to optimize reaction conditions, predict product yields, and even suggest novel synthetic pathways. researchgate.netyoutube.com This data-driven approach can significantly reduce the time and resources required for experimental work. chemai.io
Furthermore, ML is being increasingly applied to predict the environmental fate and toxicity of chemical compounds. nih.gov For halogenated compounds, ML models can predict their degradation rates, identify potential degradation products, and assess their ecotoxicological profiles. nih.govescholarship.org For instance, a machine learning framework called HD-GEM has been developed to predict the toxicity of halogenated aromatic compounds, challenging the assumption that halogenation inherently increases toxicity. nih.gov By integrating various molecular descriptors and experimental data, these predictive models can provide valuable insights into the environmental persistence and potential risks associated with this compound and its degradation products. nih.gov
| AI/ML Application | Predicted Parameter | Potential Impact |
| Reaction Prediction | Reactivity, Yield, Selectivity | Accelerated discovery of new synthetic routes, optimization of reaction conditions researchgate.netyoutube.com |
| Environmental Fate Prediction | Degradation rates, Metabolites | Improved risk assessment and environmental management nih.govescholarship.org |
| Toxicity Prediction | Genotoxicity, Cardiotoxicity, Hepatotoxicity | Safer chemical design and development nih.gov |
Q & A
Q. What are the optimized synthetic routes for 4,4'-Dichloroazoxybenzene, and how do reaction conditions influence yield and purity?
- Methodology : A common synthesis involves the condensation of p-chloronitrobenzene derivatives. For example, sodium methanethiolate in methanol reacts with p-chloronitrobenzene to yield this compound as a major product, though competing pathways may produce thioanisole derivatives . Key parameters include reaction time (18–24 hours), solvent choice (e.g., methanol or DMSO), and temperature control (reflux vs. ambient). Yield optimization (~65%) requires careful distillation under reduced pressure and crystallization in water-ethanol mixtures .
- Data Contradictions : Early studies reported "very small amounts" of desired products due to competing azoxy vs. thioether formation, highlighting the need for precise stoichiometric ratios and solvent polarity adjustments .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Proton and carbon-13 NMR resolve chlorine-induced deshielding effects in aromatic protons (e.g., δ ~7.2–7.8 ppm for aryl groups) .
- XPS Analysis : Surface-sensitive X-ray photoelectron spectroscopy (XPS) confirms nitrogen incorporation in azoxy groups (binding energy ~399–401 eV for N 1s) .
- Elemental Analysis : CHNS data validates bulk composition (e.g., nitrogen homogeneity in azoxybenzene derivatives) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling Guidelines :
- Use closed systems or local exhaust ventilation to minimize inhalation of vapors/dust .
- Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required for powder handling .
- Store in airtight containers away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How does this compound behave as an intermediate in catalytic hydrogenation reactions?
- Experimental Design : In hydrogenation of p-chloronitrobenzene, this compound forms via partial reduction pathways. Using Fe-promoted Pt/AC catalysts under 1.0 MPa H₂ at 303 K, selectivity for azoxybenzene derivatives depends on solvent (ethanol vs. water) and catalyst surface area .
- Data Interpretation : Competing products (e.g., 4,4'-dichloroazobenzene) indicate incomplete hydrogenation. Kinetic studies suggest azoxybenzene stability under mild H₂ pressures, necessitating time-resolved GC-MS to track intermediates .
Q. What role does this compound play in designing nitrogen-doped carbon catalysts?
- Synthesis Strategy : Pyrolysis of melamine-citrate precursors with azoxybenzene derivatives generates N-doped carbons. XPS and CHNS data confirm nitrogen dispersion (4–6 wt%), critical for catalytic activity in nitroarene reductions .
- Contradictions : Higher melamine ratios (>2:1) favor graphitic nitrogen but may reduce surface area, requiring BET analysis to balance activity vs. porosity .
Q. How can researchers resolve discrepancies in reported azoxybenzene yields across synthetic methods?
- Statistical Analysis : Apply factorial design (e.g., Box-Behnken) to test variables: reactant molar ratios, solvent polarity (DMSO vs. methanol), and temperature. Response surface modeling identifies optimal conditions (e.g., 65% yield at 120°C in DMSO) .
- Case Study : Contrast Badie et al. (2014) with Hodgson & Handley (1927) to assess historical vs. modern synthetic efficiency. Replicate experiments with in situ FTIR to monitor azoxy group formation kinetics.
Q. What advanced chromatographic techniques improve purity assessment of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
